LogP and PSA Comparison with (2,3-Dihydro-1H-isoindol-4-yl)methanamine and (2-Methylisoindolin-4-yl)methanamine
The 2-benzyl substitution elevates calculated LogP to 1.91–3.30 and increases topological polar surface area (PSA) to 29.3 Ų, compared to an estimated LogP of 0.2–1.0 and PSA of 38–46 Ų for the unsubstituted (2,3-dihydro-1H-isoindol-4-yl)methanamine . The 2-methyl analog (MW 162.23) is predicted to have intermediate LogP (~1.0–1.5) and PSA (~29–35 Ų) . These differences directly impact passive membrane permeability and solubility, necessitating distinct formulation strategies .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.91 (calculated); PSA = 29.3 Ų |
| Comparator Or Baseline | (2,3-Dihydro-1H-isoindol-4-yl)methanamine (CAS 933703-92-5): estimated LogP ~0.2–1.0, PSA ~38–46 Ų; (2-Methylisoindolin-4-yl)methanamine (CAS 122993-61-7): estimated LogP ~1.0–1.5, PSA ~29–35 Ų |
| Quantified Difference | ΔLogP ≈ +0.4–1.7 units higher lipophilicity; ΔPSA ≈ -9 to -17 Ų lower polarity |
| Conditions | Calculated values based on molecular structure; experimental LogP not reported. |
Why This Matters
Higher LogP and lower PSA relative to the unsubstituted analog may improve blood-brain barrier penetration or membrane partitioning, altering biological activity profiles and necessitating compound-specific handling.
